Cas no 20958-15-0 (Phenanthro[3,2-b]furan-7,11-dione,1,2,3,4-tetrahydro-4,4,8-trimethyl-)

Phenanthro[3,2-b]furan-7,11-dione,1,2,3,4-tetrahydro-4,4,8-trimethyl- structure
20958-15-0 structure
Produktname:Phenanthro[3,2-b]furan-7,11-dione,1,2,3,4-tetrahydro-4,4,8-trimethyl-
CAS-Nr.:20958-15-0
MF:C19H18O3
MW:294.344425678253
CID:284678
PubChem ID:626354

Phenanthro[3,2-b]furan-7,11-dione,1,2,3,4-tetrahydro-4,4,8-trimethyl- Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Phenanthro[3,2-b]furan-7,11-dione,1,2,3,4-tetrahydro-4,4,8-trimethyl-
    • Isotanshinone IIA
    • Isotanshinone II (Salvia miltiorhiza)
    • IsotanshinoneII
    • 1,2,3,4-Tetrahydro-4,4,8-trimethylphenanthro[3,2-b]furan-7,11-dione
    • Isotanshinone II
    • HY-N6650
    • QHGPIJMPUOVBOL-UHFFFAOYSA-N
    • GLXC-17049
    • 4,4,8-Trimethyl-1,2,3,4-tetrahydrophenanthro[3,2-b]furan-7,11-dione #
    • 4,4,8-trimethyl-2,3-dihydro-1H-naphtho[2,1-f][1]benzofuran-7,11-dione
    • 20958-15-0
    • SCHEMBL16023777
    • FS-6991
    • PD100172
    • CS-0067963
    • AKOS040740820
    • Phenanthro[3,2-b]furan-7,11-dione, 1,2,3,4-tetrahydro-4,4,8-trimethyl-
    • DA-54464
    • 4,4,8-trimethyl-2,3-dihydro-1H-naphtho(2,1-f)(1)benzofuran-7,11-dione
    • 4,4,8-trimethyl-1H,2H,3H-phenanthro[3,2-b]furan-7,11-dione
    • Inchi: InChI=1S/C19H18O3/c1-10-9-22-18-14(10)16(20)12-6-7-13-11(15(12)17(18)21)5-4-8-19(13,2)3/h6-7,9H,4-5,8H2,1-3H3
    • InChI-Schlüssel: QHGPIJMPUOVBOL-UHFFFAOYSA-N
    • Lächelt: O=C1C2=C(C3=C(C=C2)C(C)(C)CCC3)C(C4=C1C(C)=CO4)=O

Berechnete Eigenschaften

  • Genaue Masse: 294.126
  • Monoisotopenmasse: 294.126
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 22
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 509
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 47.3A^2
  • XLogP3: 4.9

Experimentelle Eigenschaften

  • Farbe/Form: Red powder
  • Dichte: 1.209±0.06 g/cm3 (20 ºC 760 Torr),
  • Schmelzpunkt: 208 ºC
  • Löslichkeit: Insuluble (6.2E-5 g/L) (25 ºC),

Phenanthro[3,2-b]furan-7,11-dione,1,2,3,4-tetrahydro-4,4,8-trimethyl- Sicherheitsinformationen

  • Lagerzustand:Please store the product under the recommended conditions in the Certificate of Analysis.

Phenanthro[3,2-b]furan-7,11-dione,1,2,3,4-tetrahydro-4,4,8-trimethyl- Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
DC Chemicals
DC12066-250 mg
Isotanshinone IIA
20958-15-0 >98%
250mg
$2100.0 2022-03-01
TargetMol Chemicals
T13740-5mg
Isotanshinone IIA
20958-15-0
5mg
¥ 5510 2024-07-20
TargetMol Chemicals
T13740-1 ml * 10 mm
Isotanshinone IIA
20958-15-0
1 ml * 10 mm
¥ 5610 2024-07-20
eNovation Chemicals LLC
Y1237921-5mg
Isotanshinone IIA
20958-15-0 98%
5mg
$2180 2025-02-24
eNovation Chemicals LLC
Y1237921-1mg
Isotanshinone IIA
20958-15-0 98%
1mg
$995 2025-02-24
eNovation Chemicals LLC
Y1237921-1mg
Isotanshinone IIA
20958-15-0 98%
1mg
$995 2025-02-25
DC Chemicals
DC12066-1 g
Isotanshinone IIA
20958-15-0 >98%
1g
$4200.0 2022-03-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
I36000-5mg
Isotanshinone IIA
20958-15-0 ,HPLC≥98%
5mg
¥6928.0 2023-09-07
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce51824-5mg
Isotanshinone IIA
20958-15-0 98%
5mg
¥7043.00 2023-09-07
DC Chemicals
DC12066-100mg
Isotanshinone IIA
20958-15-0 >98%
100mg
$1050.0 2023-09-15

Phenanthro[3,2-b]furan-7,11-dione,1,2,3,4-tetrahydro-4,4,8-trimethyl- Verwandte Literatur

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Amadis Chemical Company Limited
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